molecular formula C7H8N4OS2 B159205 Theophylline, 8-mercapto-2-thio- CAS No. 1784-68-5

Theophylline, 8-mercapto-2-thio-

Cat. No. B159205
CAS RN: 1784-68-5
M. Wt: 228.3 g/mol
InChI Key: ICPOMCAMXKYSKE-UHFFFAOYSA-N
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Description

Theophylline, 8-mercapto-2-thio- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a derivative of theophylline, which is a naturally occurring compound found in tea leaves and cocoa beans. Theophylline, 8-mercapto-2-thio- has been synthesized using various methods and has been used in scientific research applications.

Mechanism Of Action

The mechanism of action of theophylline, 8-mercapto-2-thio- is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Theophylline, 8-mercapto-2-thio- has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to have a protective effect on liver and kidney function. The compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Theophylline, 8-mercapto-2-thio- has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on theophylline, 8-mercapto-2-thio-. One area of research could focus on the development of new methods for synthesizing the compound. Another area of research could focus on the use of the compound as a chelating agent for heavy metals in environmental samples. Additionally, further research could be conducted on the potential use of the compound as an anti-inflammatory and anti-cancer agent.

Synthesis Methods

Theophylline, 8-mercapto-2-thio- has been synthesized using different methods. One of the most commonly used methods is the reaction of theophylline with 2-chloroethanethiol in the presence of a base such as potassium carbonate. The reaction produces theophylline, 8-mercapto-2-thio- as a yellow solid. Other methods of synthesis include the reaction of theophylline with thiourea or thioacetic acid.

Scientific Research Applications

Theophylline, 8-mercapto-2-thio- has been used in various scientific research applications. It has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been studied for its potential as a chelating agent for heavy metals. The compound has been used in the development of biosensors for the detection of heavy metals in environmental samples.

properties

CAS RN

1784-68-5

Product Name

Theophylline, 8-mercapto-2-thio-

Molecular Formula

C7H8N4OS2

Molecular Weight

228.3 g/mol

IUPAC Name

1,3-dimethyl-2,8-bis(sulfanylidene)-7,9-dihydropurin-6-one

InChI

InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)

InChI Key

ICPOMCAMXKYSKE-UHFFFAOYSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)S

SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2

Other CAS RN

1784-68-5

Origin of Product

United States

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